molecular formula C13H17N3O4S B11519650 Ethyl 4-[(furan-2-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate

Ethyl 4-[(furan-2-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B11519650
M. Wt: 311.36 g/mol
InChI Key: MNIAWRIJUBFLDB-UHFFFAOYSA-N
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Description

ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst . The subsequent steps involve the introduction of the formamido and methanethioyl groups, followed by the formation of the piperazine-1-carboxylate moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the furan ring can be reduced to an amino group.

    Substitution: The formamido group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines.

Scientific Research Applications

ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against a range of bacterial pathogens .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE include other furan derivatives such as:

    2-Furoic acid: Known for its antibacterial properties.

    Furan-2,3-dione: Studied for its potential use in organic synthesis.

    Amino-furan derivatives: Investigated for their biological activities. ETHYL 4-{[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

ethyl 4-(furan-2-carbonylcarbamothioyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H17N3O4S/c1-2-19-13(18)16-7-5-15(6-8-16)12(21)14-11(17)10-4-3-9-20-10/h3-4,9H,2,5-8H2,1H3,(H,14,17,21)

InChI Key

MNIAWRIJUBFLDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC=CO2

Origin of Product

United States

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